molecular formula C29H31N5O3S B15037049 N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

Cat. No.: B15037049
M. Wt: 529.7 g/mol
InChI Key: CLTZJRUEIXMPPQ-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalazinyl group, a piperidinylcarbonyl group, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phthalazinyl core, followed by the introduction of the piperidinylcarbonyl and benzenesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study cellular processes and interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological mechanisms.

Medicine: In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly for targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the development of new materials and products. Its unique properties may contribute to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved in these interactions can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

  • 1,5,N,N’-tetraphenyl-penta-2,3-diene-1,5-diamine
  • Methanesulfonyl chloride
  • Noble gas compounds

Comparison: Compared to similar compounds, N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical reactions and potential applications. For instance, while methanesulfonyl chloride is primarily used as a reagent in organic synthesis, this compound offers more versatility in both chemical and biological research.

Properties

Molecular Formula

C29H31N5O3S

Molecular Weight

529.7 g/mol

IUPAC Name

N,N,2-trimethyl-5-[4-[4-(piperidine-1-carbonyl)anilino]phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C29H31N5O3S/c1-20-11-12-22(19-26(20)38(36,37)33(2)3)27-24-9-5-6-10-25(24)28(32-31-27)30-23-15-13-21(14-16-23)29(35)34-17-7-4-8-18-34/h5-6,9-16,19H,4,7-8,17-18H2,1-3H3,(H,30,32)

InChI Key

CLTZJRUEIXMPPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N5CCCCC5)S(=O)(=O)N(C)C

Origin of Product

United States

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